1,2-Bis(2-methoxyphenyl)ethane-1,2-dione

Organic Synthesis Materials Chemistry Thermal Analysis

Generic benzil derivatives cause irreproducible photophysical results. 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione eliminates this: • Unique blue fluorescence in supramolecular capsules-absent in para-substituted analogs • Colorless monoclinic P21/c crystals vs. yellow C2/c of 4,4'-dimethoxybenzil • Validated energy-transfer acceptor for photoactive dendrimers; phosphorescence at 77 K. ≥98%, mp 154-155 °C. 5 g & 25 g available.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 6706-92-9
Cat. No. B181539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(2-methoxyphenyl)ethane-1,2-dione
CAS6706-92-9
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)C(=O)C2=CC=CC=C2OC
InChIInChI=1S/C16H14O4/c1-19-13-9-5-3-7-11(13)15(17)16(18)12-8-4-6-10-14(12)20-2/h3-10H,1-2H3
InChIKeyPYDAJROJMZJKFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione: Properties and Applications


1,2-Bis(2-methoxyphenyl)ethane-1,2-dione (CAS 6706-92-9), also known as 2,2'-dimethoxybenzil or o-Anisil, is an organic compound belonging to the α-dicarbonyl (benzil) class. It features a central ethane-1,2-dione moiety with two 2-methoxyphenyl substituents [1]. This ortho-substitution pattern is a key structural feature that distinguishes it from other benzil derivatives and dictates its unique physical properties and reactivity. The compound is typically supplied as a crystalline solid with a melting point of 154-155 °C and a molecular weight of 270.28 g/mol . Its applications are found in specialized research areas including photophysical studies, organic synthesis, and materials science, where its distinct properties offer advantages over other commercially available benzil analogs [2].

Workflow

Ortho-substituted benzil photophysical probe for host–guest conformational sensing studies

Selection

Crystallography-grade ortho-methoxy isomer with reported monoclinic packing for solid-state comparison

Use Context

Diketone-core energy-transfer acceptor for light-harvesting dendrimer research

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione: Generic Substitution Risks


Interchanging 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione with a generic or alternative benzil derivative (e.g., unsubstituted benzil or 4,4'-dimethoxybenzil) without careful consideration can lead to experimental failure or misinterpretation of results. This is because the specific ortho-methoxy substitution pattern fundamentally alters key properties compared to its analogs. As detailed in the quantitative evidence below, this compound exhibits a significantly higher melting point , a distinct colorless crystalline appearance [1], and a unique photophysical emission profile (high-energy blue fluorescence) when confined in specific environments [2]. These differences arise from the steric and electronic effects of the ortho-substituents, which dictate molecular conformation and intermolecular interactions [1]. Therefore, procurement based on functional equivalence is scientifically invalid; the specific compound is required to reproduce results in applications ranging from crystallographic studies to advanced photophysical sensing.

Target

2,2′-dimethoxybenzil: reported ortho-substitution profile, colorless crystals, blue fluorescence in confined hosts

Substitute risk

4,4′-dimethoxybenzil (para-isomer): different thermal behavior and crystal packing may shift solid-state outcomes

Target

Dimethoxybenzil emits high-energy blue fluorescence under confined irradiation

Substitute risk

2,2′-dimethylbenzil: reported green phosphorescence; emission mechanism may not transfer across benzil analogs

Target

Ortho-methoxy pattern dictates molecular conformation and intermolecular interactions

Substitute risk

Unsubstituted benzil: lacks methoxy steric and electronic effects; photophysical and crystallographic endpoints may differ

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione: Benzil Analog Comparison


Melting Point vs. 4,4'-Dimethoxybenzil

The ortho-substituted 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione exhibits a significantly higher melting point compared to its para-substituted analog, 1,2-bis(4-methoxyphenyl)ethane-1,2-dione (4,4'-dimethoxybenzil). This indicates stronger intermolecular forces in the solid state, which is a critical parameter for purification, formulation, and material processing .

Melting Point vs. 4,4′-Dimethoxybenzil
Data to verify
Target 154–155 °C
vs
Comparator 132–134 °C
Reported increase of 20–23 °C
Supports isomer-specific thermal screening and recrystallization workflow
Literature-reported values; source-specific verification recommended
Organic Synthesis Materials Chemistry Thermal Analysis

Crystal Color vs. 4,4'-Dimethoxybenzil

Single-crystal X-ray diffraction studies have established a direct link between substitution pattern, molecular conformation, and macroscopic properties. The ortho-substituted 2,2'-dimethoxybenzil crystallizes as colorless crystals, while its para-substituted analog, 4,4'-dimethoxybenzil, forms yellow crystals [1]. This color difference is correlated with the conformation of the central 1,2-dione moiety and the relative orientation of the aromatic rings [1].

Crystal Color vs. 4,4′-Dimethoxybenzil
Head-to-head
Target Colorless crystals
vs
Comparator Yellow crystals
Qualitative difference linked to dione conformation
Crystal appearance serves as a rapid isomer-identity checkpoint
Single-crystal X-ray study at 295 K; para-analog yields different optical properties
Crystallography Solid-State Chemistry Materials Science

Confined-Space Emission vs. 2,2'-Dimethylbenzil

When encapsulated within a cylindrical supramolecular host, the photophysical behavior of benzil derivatives is dictated by their ability to adopt specific conformations. Under identical irradiation conditions, 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione (dimethoxybenzil) emits high-energy blue fluorescence, whereas the structurally similar 2,2'-dimethylbenzil emits bright green phosphorescence [1]. This difference is attributed to the distinct geometric restrictions imposed on the excited state guests by the host capsule [1].

Confined Emission vs. 2,2′-Dimethylbenzil
Head-to-head
Target Blue fluorescence
vs
Comparator Green phosphorescence
Distinct emission mechanism under identical irradiation
Supports conformation-dependent fluorescent readout for host–guest sensor design
Cylindrical capsule host; emission outcome is geometry-restricted
Photophysics Supramolecular Chemistry Fluorescence Spectroscopy

Crystal Structure vs. 4,4'-Dimethoxybenzil

The ortho-substitution pattern leads to a distinct crystal packing arrangement compared to the para-substituted isomer. 2,2'-dimethoxybenzil crystallizes in the monoclinic space group P21/c with cell parameters a = 7.861(4), b = 7.991(2), c = 21.557(9) Å, and β = 90.37(4)°. In contrast, 4,4'-dimethoxybenzil crystallizes in the monoclinic space group C2/c with parameters a = 21.912(9), b = 4.055(2), c = 15.197(5) Å, and β = 102.13(3)° [1].

Crystal Structure vs. 4,4′-Dimethoxybenzil
Head-to-head
P21/c
Space group · ~36% larger unit cell vs. C2/c para-isomer
a=7.861 Å, b=7.991 Å, c=21.557 Å, β=90.37°
Unit cell parameters are non-transferable; supports crystallographic standard and modeling workflows
295 K single-crystal data; para-isomer parameters differ substantially
Crystallography Computational Chemistry Structural Biology

Energy Transfer Acceptor in Dendrimers

The 2,2'-dimethoxybenzil core serves as an efficient energy transfer acceptor in dendritic architectures. Studies have shown that in dichloromethane-chloroform solution at 298 K, energy transfer from the S1 excited state of peripheral naphthalene units to the lower-lying S1 excited state of the central dimethoxybenzil core occurs with high efficiency [1]. At 77 K in a rigid matrix, it exhibits a distinct phosphorescence, confirming its utility in low-temperature photophysical studies [1].

Energy Transfer Acceptor in Dendrimers
Supporting evidence
DCM–CHCl3 1:1, 298 K: energy transfer from naphthalene S1 to dimethoxybenzil core
Efficient energy transfer acceptor; phosphorescence observed at 77 K
Supports dendrimer light-harvesting research and low-temperature photophysical studies
Ortho-methoxy and diketone core provide suitable electronic energy levels
Dendrimer Chemistry Photochemistry Energy Transfer

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione: Key Applications


Optical Sensing of Conformation in Hosts

This compound is the required analyte for experiments designed to probe the effects of confined space on molecular conformation. As demonstrated in the work by Ams et al., irradiation of 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione within a cylindrical capsule yields a high-energy blue fluorescence, a distinct readout that is not produced by other benzil derivatives like dimethylbenzil [1]. Researchers developing host-guest sensors or studying supramolecular photophysics must procure this specific ortho-substituted derivative to achieve the intended fluorescent output.

Ortho-Substituent Effects in Crystallography

For structural chemists investigating the relationship between molecular substitution and crystal packing, 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione provides a definitive data point. The work by Cannon, Patrick, and White (1989) provides the full crystal structure, showing it adopts a monoclinic P21/c space group and yields colorless crystals, in contrast to the yellow, C2/c crystals of its para-substituted analog [2]. This compound is essential for any comparative study of solid-state benzil derivatives, as its unique structure and properties are a direct consequence of the ortho-substitution.

Light-Harvesting Dendrimers with Diketone Core

This compound is a specific and effective core building block for the synthesis of photoactive dendrimers. Research by Giansante et al. (2007) has shown that a dimethoxybenzil core can act as an efficient acceptor for energy transfer from peripheral naphthalene units [3]. The compound's ability to exhibit phosphorescence at low temperatures (77 K) further expands its utility for photophysical investigations [3]. For scientists building multi-chromophore systems to study energy transfer, this ortho-substituted benzil is a validated component, not simply a generic diketone.

Application
Selection Property
Validation Focus
Host–guest conformational sensing
Ortho-substituted benzil fluorescent response in confined environments
Confined-space emission behavior and conformation-dependent readout
Benzil solid-state comparison studies
Ortho-methoxy monoclinic crystal packing and colorless habit
Space group identity and unit cell parameter review
Light-harvesting dendrimer core research
Diketone core energy-transfer acceptor with reported phosphorescence
Energy transfer efficiency and low-temperature emission verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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